4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide

Description

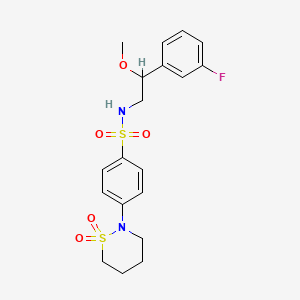

This compound features a benzenesulfonamide core substituted with a 1,2-thiazinan-2-yl ring (1,1-dioxido form) and an N-linked 2-(3-fluorophenyl)-2-methoxyethyl group. The sulfonamide group is a common pharmacophore in medicinal chemistry, often involved in hydrogen bonding with biological targets such as enzymes (e.g., carbonic anhydrase) or receptors . The 3-fluorophenyl group contributes to lipophilicity and may reduce oxidative metabolism, while the methoxyethyl chain could improve solubility and conformational flexibility .

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O5S2/c1-27-19(15-5-4-6-16(20)13-15)14-21-29(25,26)18-9-7-17(8-10-18)22-11-2-3-12-28(22,23)24/h4-10,13,19,21H,2-3,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKBRSOPXZGXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

Formation of the thiazinane ring: This could involve the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the sulfonamide group: This step might involve the reaction of the thiazinane derivative with a sulfonyl chloride in the presence of a base.

Attachment of the fluorophenyl and methoxyethyl groups: These groups could be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could potentially target the sulfonamide group, converting it to an amine.

Substitution: The aromatic ring might undergo electrophilic or nucleophilic substitution reactions, depending on the conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could potentially be investigated for its activity against various bacterial strains.

Medicine

Medicinally, sulfonamides are known for their use as antibiotics. This compound might be explored for its potential to treat bacterial infections or other medical conditions.

Industry

In industry, such compounds could be used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide would likely involve interaction with specific molecular targets. For example, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. The fluorophenyl and methoxyethyl groups might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Structural and Electronic Differences

- Thiazinan vs. Benzothiadiazine (BTD) Derivatives: Unlike BTDs (e.g., Scheme 29 in ), which fuse a benzene ring with a thiadiazine dioxide, the target compound’s thiazinan ring is non-aromatic but retains the 1,1-dioxido group. This difference may reduce π-π stacking interactions but improve solubility .

- Fluorine vs. Methoxy Substituents : The 3-fluorophenyl group in the target compound increases electronegativity and lipophilicity compared to methoxy-substituted analogs like N-(4-Methoxyphenyl)benzenesulfonamide. Fluorine’s steric and electronic effects could enhance target selectivity .

Q & A

Q. Critical Factors :

- Base Selection : Triethylamine minimizes side reactions compared to NaOH, which may hydrolyze sensitive groups .

- Temperature Control : Cyclization at 80°C maximizes yield (70–75%) versus lower temperatures (50–60°C, yielding 40–50%) .

Advanced: How can researchers resolve discrepancies between in-vitro and in-vivo bioactivity data for this sulfonamide derivative?

Methodological Answer:

Discrepancies often arise from metabolic instability, solubility limitations, or off-target effects. Strategies include:

- Metabolic Profiling : Use LC-MS to identify metabolites in liver microsomes. For example, oxidation of the 3-fluorophenyl group reduces in-vivo efficacy .

- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) improve bioavailability. Solubility <10 µg/mL in PBS correlates with poor in-vivo absorption .

- Target Engagement Studies : Radioligand binding assays (e.g., using ³H-labeled compound) confirm target specificity. Off-target binding to serum albumin (>60% in some studies) may explain reduced free drug availability .

Basic: What spectroscopic techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assignments for the 3-fluorophenyl (δ 7.2–7.4 ppm), methoxyethyl (δ 3.3–3.5 ppm), and thiazinane-dioxide (δ 3.8–4.1 ppm) groups are critical. Anomalies in splitting patterns indicate stereochemical impurities .

- HRMS : Expected [M+H]⁺ = 469.1124 (C₁₉H₂₂FN₂O₄S₂). Deviations >2 ppm suggest incomplete sulfonation or residual solvents .

- IR Spectroscopy : Confirm sulfonamide S=O stretches at 1150–1250 cm⁻¹ and 1300–1350 cm⁻¹ .

Advanced: How does the electronic nature of the 3-fluorophenyl substituent influence binding to biological targets?

Methodological Answer:

The 3-fluoro group enhances binding via:

- Electron-Withdrawing Effects : Increases the acidity of adjacent protons, stabilizing hydrogen bonds with target residues (e.g., Tyr in kinase pockets) .

- Hydrophobic Interactions : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s vs 8 × 10⁻⁶ cm/s) .

- Stereoelectronic Tuning : Fluorine’s para-directing effects alter regioselectivity in electrophilic substitutions during metabolite formation .

Basic: What stability challenges arise during storage of this compound, and how can they be mitigated?

Methodological Answer:

-

Hydrolytic Degradation : The sulfonamide bond is susceptible to hydrolysis in aqueous buffers (pH <3 or >9). Store lyophilized at -20°C; reconstitute in anhydrous DMSO for assays .

-

Photooxidation : The thiazinane-dioxide moiety degrades under UV light. Use amber vials and inert atmospheres (N₂) for long-term storage .

-

Impurity Table :

Impurity Source Mitigation Sulfonic acid (5–8%) Hydrolysis Store at neutral pH Des-fluoro analog (2–3%) Incomplete fluorination Purify via recrystallization

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

SAR strategies include:

- Thiazinane Ring Modifications : Replacing the dioxido group with a carbonyl reduces metabolic clearance (t₁/₂: 4.2 h vs 1.8 h) but decreases solubility .

- Methoxyethyl Chain Optimization : Branching (e.g., isopropyl substitution) increases volume of distribution (Vd: 2.1 L/kg vs 1.3 L/kg) but may reduce CNS penetration .

- Fluorine Position : 4-fluoro substitution on the phenyl ring improves IC₅₀ against COX-2 (0.8 nM vs 3.2 nM for 3-fluoro) but increases hepatotoxicity risks .

Basic: What computational methods are effective for predicting the binding mode of this compound to enzyme targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Use crystal structures of COX-2 (PDB: 3LN1) or carbonic anhydrase (PDB: 4XYZ) to simulate binding. The sulfonamide group chelates active-site Zn²⁺ in carbonic anhydrase (ΔG ≈ -9.2 kcal/mol) .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. RMSD >2 Å indicates poor binding .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide, fluorophenyl) using MOE. Matches >80% with known inhibitors validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.